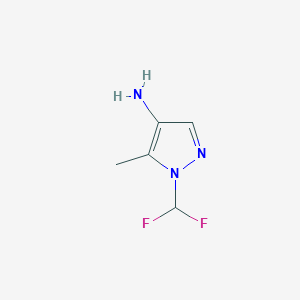
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine
Descripción general
Descripción
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H7F2N3 and its molecular weight is 147.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
The mechanism of action (MOA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target, such as an enzyme or receptor, and initiating a series of cellular events . For example, beta blockers exert their effect by binding to beta adrenoceptors, leading to a decrease in heart rate . Understanding the MOA is crucial for predicting potential side effects and optimizing therapeutic efficacy .
Actividad Biológica
1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables summarizing key results.
Chemical Structure and Synthesis
The compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological properties. The synthesis typically involves reactions between difluoroacetic acid and pyrazole derivatives, often utilizing catalysts such as nanoscale titanium dioxide to enhance yield and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes key findings regarding the antimicrobial efficacy of related compounds:
Mechanisms of Action:
The mechanisms by which pyrazole derivatives exert their antimicrobial effects include:
- Induction of Oxidative Stress : Compounds like 1-methyl-1H-pyrazol-5-amine induce intracellular reactive oxygen species (ROS), leading to oxidative damage in microbial cells.
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key metabolic enzymes in pathogens, disrupting their growth and survival .
Antifungal Activity Against Valsa mali
A study synthesized a series of pyrazole derivatives, revealing that one derivative exhibited potent antifungal activity with an EC50 value significantly lower than traditional antifungals like allicin. In vivo tests confirmed that this compound effectively inhibited V. mali infection in apples, suggesting practical applications in agriculture .
Antibacterial Efficacy
Another study evaluated the antibacterial activity of various pyrazole derivatives against Pseudomonas syringae pv. actinidiae, with promising results indicating that some derivatives surpassed the efficacy of established controls like allicin and streptomycin sulfate .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of the difluoromethyl group enhances the biological activity of pyrazole derivatives. For instance, compounds with this substituent showed better fungicidal activities compared to those with trifluoromethyl groups .
Propiedades
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEDSDOSHMXMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















